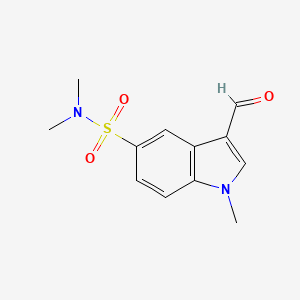

3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide is an organic compound with the molecular formula C12H14N2O3S It is characterized by the presence of a formyl group, a sulfonamide group, and a trimethylated indole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide typically involves multi-step organic reactions. One common method starts with the indole ring system, which is then functionalized to introduce the formyl and sulfonamide groups. The reaction conditions often require the use of strong acids or bases, and the process may involve steps such as nitration, reduction, and sulfonation.

Nitration: The indole ring is nitrated using a mixture of nitric acid and sulfuric acid.

Reduction: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

Formylation: The amine is then formylated using formic acid or a formylating agent like formamide.

Sulfonation: Finally, the compound is sulfonated using chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and safety.

化学反応の分析

Types of Reactions

3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Oxidation: 3-Carboxy-N,N,1-trimethyl-1H-indole-5-sulfonamide.

Reduction: 3-Hydroxymethyl-N,N,1-trimethyl-1H-indole-5-sulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Mechanism of Action

Research indicates that compounds similar to 3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide exhibit potent anti-proliferative effects against various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in tumor cells .

Case Studies

- In Vitro Studies : A study demonstrated that several indole-sulfonamide derivatives showed submicromolar to nanomolar IC50 values against human tumor cell lines such as HeLa and MCF-7. These compounds were found to inhibit tubulin polymerization effectively, indicating their potential as anti-mitotic agents .

- Molecular Docking Studies : Computational studies have shown that these compounds bind effectively at the colchicine site on tubulin, which is critical for their anti-cancer activity. Modifications at the indole 3-position significantly improved potency and polarity .

Enzyme Inhibition

Carbonic Anhydrase Inhibition

this compound and its derivatives have been evaluated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes including pH regulation and ion transport. This class of compounds has shown promise in selectively inhibiting different isoforms of CAs, which can be beneficial in treating diseases such as glaucoma and cancer .

Case Studies

- Structure-Based Drug Design : A series of 3-substituted phenyl indole sulfonamides were synthesized and tested for their inhibitory effects on both α- and β-class carbonic anhydrases. Some derivatives exhibited low nanomolar inhibition against specific isoforms, highlighting their potential therapeutic applications .

- Inhibition Profiles : The selectivity of these compounds towards different CA isoforms was assessed through kinetic studies, revealing that certain modifications led to enhanced selectivity and potency against pathogenic CAs from Mycobacterium tuberculosis .

Summary of Findings

The applications of this compound are diverse, primarily focusing on:

| Application Area | Details |

|---|---|

| Anticancer Activity | Inhibits tubulin polymerization; induces apoptosis in cancer cells; effective against HeLa cells. |

| Enzyme Inhibition | Inhibits carbonic anhydrases; selective against various isoforms; potential for treating glaucoma and cancer. |

作用機序

The mechanism of action of 3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor in enzymatic reactions.

類似化合物との比較

Similar Compounds

3-Formylindole-5-sulfonamide: Lacks the trimethyl groups, which may affect its reactivity and biological activity.

N,N,1-Trimethyl-1H-indole-5-sulfonamide: Lacks the formyl group, which may reduce its ability to form covalent bonds with biological targets.

3-Formylindole: Lacks both the sulfonamide and trimethyl groups, making it less versatile in chemical reactions.

Uniqueness

3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formyl and sulfonamide groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.

生物活性

3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Indole Ring : A bicyclic structure that is a common motif in many biologically active compounds.

- Sulfonamide Group : Known for its role in various pharmacological activities, particularly as enzyme inhibitors.

- Formyl Group : Contributes to the reactivity and interaction with biological targets.

This compound primarily interacts with several biological targets:

- Enzyme Inhibition : It has been shown to inhibit various carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating physiological processes. The inhibition of these enzymes can lead to antitumor effects and other therapeutic benefits .

- Signal Transduction Pathways : The compound affects multiple signaling pathways, including those involving tyrosine kinases and phosphatidylinositol-3 kinase (PI3K), which are vital for cell growth and proliferation. By inhibiting these pathways, the compound can induce apoptosis in cancer cells.

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of cancer cell proliferation through apoptosis induction.

- Antibacterial Properties : The sulfonamide component contributes to its antibacterial efficacy, particularly against pathogenic bacteria such as Mycobacterium tuberculosis and Candida albicans .

- CNS Activity : Preliminary studies suggest potential central nervous system (CNS) effects, including anticonvulsant and CNS depressant activities, indicating a broader pharmacological profile.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity, which facilitates cellular uptake. Factors such as solubility and stability in physiological conditions also play critical roles in determining its bioavailability and therapeutic efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | Similar scaffold with distinct substitutions |

| 3-substituted phenyl indole sulfonamides | Inhibitors of carbonic anhydrases | New class obtained via structure-based design |

| 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine | Broad-spectrum antitumor activity | Unique hydroxyl and methyl groups enhance reactivity |

Case Studies

Several studies have highlighted the efficacy of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines at low micromolar concentrations. The induction of apoptosis was confirmed through flow cytometry analysis .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues.

- Mechanistic Studies : Detailed mechanistic investigations using molecular docking simulations have elucidated the binding interactions between the compound and target enzymes, providing insights into its inhibitory effects on carbonic anhydrases .

特性

IUPAC Name |

3-formyl-N,N,1-trimethylindole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHONNRRTYNJBCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。